2-cyano-N-isobutylacetamide

Descripción general

Descripción

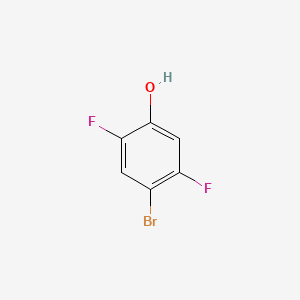

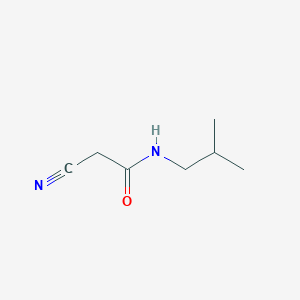

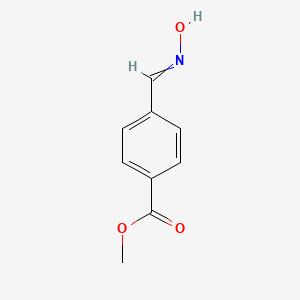

2-cyano-N-isobutylacetamide is an organic compound that belongs to the family of amides. It has a molecular formula of C7H12N2O and a molecular weight of 140.183 g/mol .

Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-cyano-N-isobutylacetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . An efficient and convenient palladium-catalyzed carbon-ylative procedure toward 2-cyano-N-acetamide and 2-cyanoacetate compounds has also been developed .Molecular Structure Analysis

The molecular structure of 2-cyano-N-isobutylacetamide is characterized by a cyano group (-CN) attached to the carbonyl group (-C=O) in the molecule.Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

2-cyano-N-isobutylacetamide is a white crystalline substance that is soluble in organic solvents like methanol, chloroform, and acetone.Aplicaciones Científicas De Investigación

Precursor for Heterocyclic Synthesis

Cyanoacetamide-N-derivatives, such as 2-cyano-N-isobutylacetamide, are considered one of the most important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Condensation and Substitution Reactions

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes 2-cyano-N-isobutylacetamide a versatile compound in chemical synthesis .

Synthesis of Biologically Active Compounds

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles has potential in evolving better chemotherapeutic agents .

Proteomics Research

2-cyano-N-isobutylacetamide is used in proteomics research . Proteomics is a branch of biology that studies proteins and their functions. The compound’s properties may make it useful in studying protein structures and interactions .

Synthesis of Pyrrole Derivatives

The cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative . Pyrrole derivatives are important in medicinal chemistry due to their presence in many natural products and drugs .

Mecanismo De Acción

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Cyanoacetamide derivatives have drawn the attention of biochemists in the last decade due to their diverse biological activities. They have potential in evolving better chemotherapeutic agents . Additionally, the development of a novel palladium-catalyzed carbonylative procedure of bromoacetonitrile provides alternative routes to 7 drug precursors .

Propiedades

IUPAC Name |

2-cyano-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)5-9-7(10)3-4-8/h6H,3,5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGSMOIWEZRTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404573 | |

| Record name | 2-cyano-N-isobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51838-01-8 | |

| Record name | 2-cyano-N-isobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

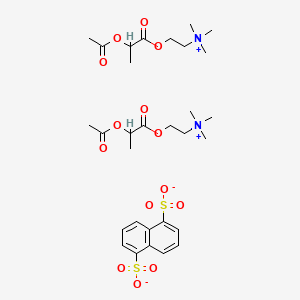

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)

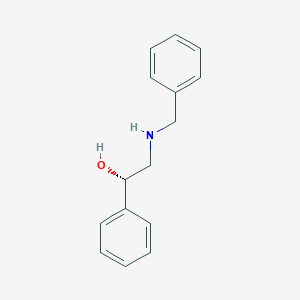

![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)

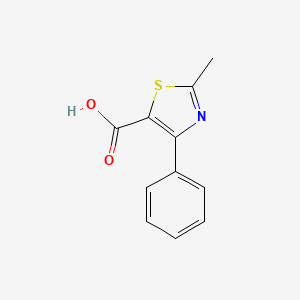

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)